Isosaponarin

Overview

Description

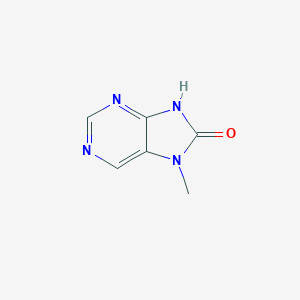

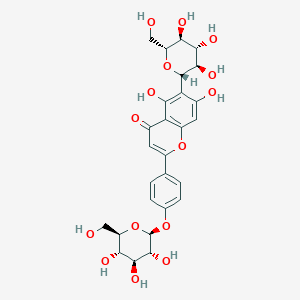

Isosaponarin is a flavone glycoside that has been isolated from wasabi leaves . It has been found to increase collagen synthesis in human fibroblasts .

Synthesis Analysis

Isosaponarin has been isolated from wasabi leaves and is a key compound in collagen synthesis from the wasabi leaf ingredients . It increases the type I collagen production at the mRNA gene level . A study has shown that Escherichia coli expressing a C-glucosyltransferase from wasabi can convert flavones into their 6-C-glucosides .Chemical Reactions Analysis

Isosaponarin has been found to increase the production of TGF-β type II receptor (TβR-II) protein and TβR-II mRNA . It also increases the production of Prolyl 4-hydroxylase (P4H) protein and P4H mRNA .Physical And Chemical Properties Analysis

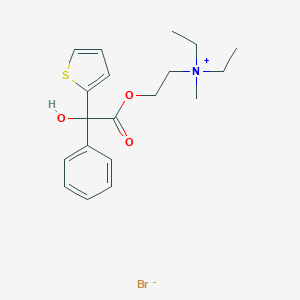

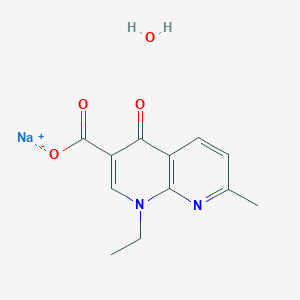

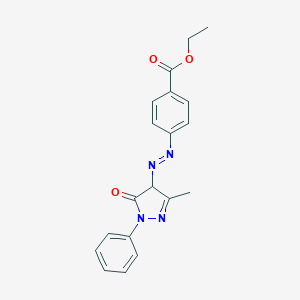

Isosaponarin has a molecular formula of C27H30O15 and a molecular weight of 594.52 . It is a yellow crystalline powder . It is almost insoluble (0.083g/L) at 25°C .Scientific Research Applications

Neurological Diseases Treatment

Isosaponarin has been found to have a significant effect on glutamate release in rat cerebral cortex nerve terminals . Excessive glutamate release is known to be involved in the pathogenesis of neurological diseases . Isosaponarin produced a concentration-dependent inhibition of glutamate release . This suggests that Isosaponarin could be used in the treatment of neurological diseases by suppressing glutamate release from nerve terminals .

Antioxidant Activity

Isosaponarin is a flavone glycoside isolated from wasabi leaves . Numerous flavonoids with antioxidative activity are known to reduce glutamate release and counteract glutamate-induced oxidative damage to neurons . This indicates that Isosaponarin could have potential applications in the prevention and treatment of diseases caused by oxidative stress .

Cognitive Function Improvement

Hexaraphane, an isothiocyanate present in the rhizomes and roots of wasabi, is known to induce detoxifying and antioxidant enzymes by activating the Keap1-Nrf2 system, ameliorating oxidative damage in the body . Given that Isosaponarin is also a component of wasabi leaves , it is possible that it may have similar effects on cognitive function .

Dementia Treatment

In a clinical study of fifteen patients with chronic fatigue syndrome, treatment with Wasabi sulfinyl ™ for 3 months improved brain fog and other symptoms . Since Isosaponarin is a component of wasabi leaves , it could potentially be used in the treatment of dementia and other cognitive disorders .

Brain Function Enhancement

In two randomized controlled trials conducted on middle-aged and elderly subjects, the extract powder “Wasabi sulfinyl™” containing 0.8% hexaraphane improved memory, attention, and judgment . Given that Isosaponarin is also a component of wasabi leaves , it is possible that it may have similar effects on enhancing brain function .

Potential Medicinal Herb

Wasabi has been used as a medicinal herb for centuries because of its characteristic pungent flavor . Since Isosaponarin is a component of wasabi leaves , it could potentially be used in the development of new medicinal herbs .

properties

IUPAC Name |

5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNFQCXADNWOCI-KETMJRJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941131 | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isosaponarin | |

CAS RN |

19416-87-6 | |

| Record name | Isosaponarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for Isosaponarin's neuroprotective effects?

A1: Isosaponarin exhibits neuroprotective effects by inhibiting glutamate release from nerve terminals (synaptosomes). It achieves this by:

- Blocking Voltage-Gated Calcium Channels: Isosaponarin inhibits the activity of N-type and P/Q-type calcium channels, reducing calcium influx into the synaptosomes. []

- Inhibiting Protein Kinase C (PKC) Pathway: This inhibition downstream reduces the phosphorylation of Synaptosomal-associated protein of 25 kDa (SNAP-25) and myristoylated alanine-rich C-kinase substrate (MARCKS), key proteins involved in synaptic vesicle exocytosis. []

- Reducing Synaptic Vesicle Availability: Consequently, the number of synaptic vesicles ready for glutamate release decreases, leading to an overall reduction in glutamate release. []

Q2: What is the structural characterization of Isosaponarin?

A2: Isosaponarin is a flavone glycoside. Its structural characteristics are:

Q3: Beyond neuroprotection, are there other potential applications for Isosaponarin?

A3: Yes, research suggests that Isosaponarin may have other beneficial properties:

- Collagen Synthesis: Studies indicate that Isosaponarin might promote type-I collagen production in human fibroblasts, suggesting potential applications in wound healing or anti-aging treatments. []

- Antifungal Activity: Isosaponarin isolated from Citrullus colocynthis showed antifungal activity against Fusarium oxysporum f.sp. albedinis, a fungus that causes Bayoud disease in date palm trees. []

Q4: Which plant species are known to produce Isosaponarin?

A4: Isosaponarin has been identified in various plant species, including:

- Wasabi (Eutrema japonicum): Isosaponarin is found in significant amounts in wasabi leaves. [, ]

- Citrullus colocynthis: This plant, also known as bitter apple, contains Isosaponarin in its fruits. [, ]

- Gentiana rigescens: A traditional Chinese medicinal herb, this plant also contains Isosaponarin. []

- Gypsophila paniculata: Commonly known as baby's breath, this flowering plant is another source of Isosaponarin. []

Q5: Have any studies investigated the in silico properties of Isosaponarin?

A5: Yes, computational studies have explored the potential of Isosaponarin as a pain management drug:

- Nav1.7 Inhibition: In silico analysis suggests that Isosaponarin shows promising binding affinity to the human Nav1.7 sodium channel, a target for treating neuropathic pain. []

Q6: Are there efficient methods for isolating and analyzing Isosaponarin?

A6: Researchers utilize various techniques for Isosaponarin extraction and analysis:

- Extraction: Researchers commonly employ solvent extraction methods, often with methanol or ethanol, to extract Isosaponarin from plant material. [, ]

- Isolation: Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for isolating and purifying Isosaponarin from plant extracts. []

- Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for confirming the identity and purity of isolated Isosaponarin. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.